molecular formula C7H7N3O B1436616 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 89792-11-0

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B1436616
CAS RN: 89792-11-0
M. Wt: 149.15 g/mol
InChI Key: ZFUQHMCXUYLASE-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their intriguing structures and exceptional biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .

Scientific Research Applications

1. Synthesis of New Pyrrolo[2,3-d]pyrimidin-4-amines

  • Summary of Application: This compound is used in the synthesis of new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are derivatives of 7-deazaadenine. These compounds have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
  • Methods of Application: The compounds were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
  • Results or Outcomes: The synthesized compounds were characterized based on their spectral and microanalytical data .

2. Pharmacophore Optimization for Anti-rheumatoid Activity

  • Summary of Application: The compound is used in the development and validation of Quantitative Structure-Activity Relationship (QSAR) analysis for anti-rheumatoid activity .
  • Methods of Application: QSARINS (QSAR-INSUBRIA) software was used for the development and validation of QSAR analysis .
  • Results or Outcomes: The software was explored for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .

3. Development of JAK1 Selective Inhibitor

  • Summary of Application: The compound is used in the development of a JAK1 selective inhibitor .
  • Methods of Application: The compound was synthesized from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and reacted with the appropriate amine at elevated temperatures .
  • Results or Outcomes: The synthesized compound was identified as a JAK1 selective inhibitor .

Safety And Hazards

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC50 values in the 0.252–0.281 mM range . Acute-toxicity studies in mice show that compound 50 (LD50: 186 mg/kg) is safer than AT7519 (32 mg/kg) .

Future Directions

The synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that these hybrid analogs may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQHMCXUYLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408230
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

89792-11-0
Record name 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Scott, M Karki, MR Reisenauer, R Rodrigues… - …, 2014 - Wiley Online Library
C2‐aryl‐ and C2‐alkyl‐7‐deazahypoxanthines as analogues of marine alkaloid rigidins were prepared utilizing novel synthetic methods developed for the construction of the pyrrolo[2,3…

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